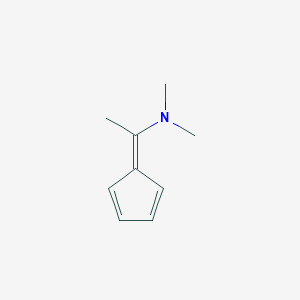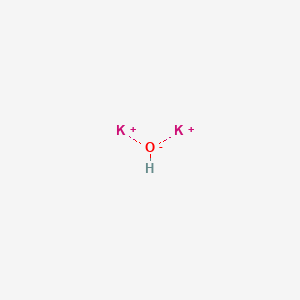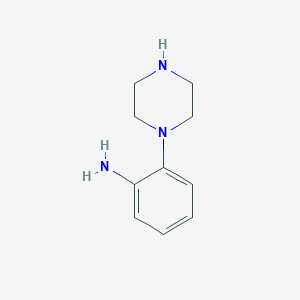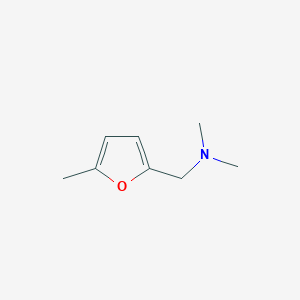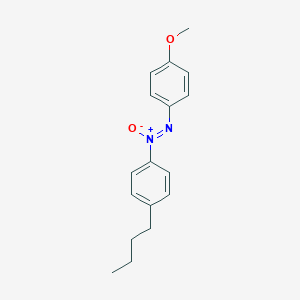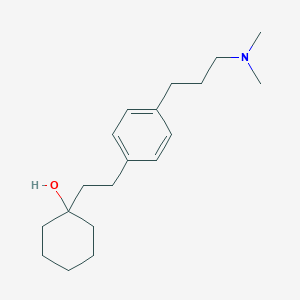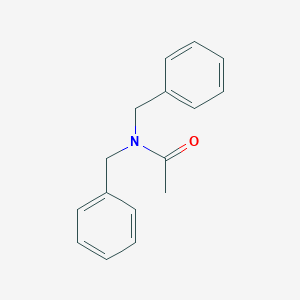
Tin, isotope of mass 123
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white metal that is malleable, ductile, and highly crystalline. Tin has two stable isotopes, tin-118 and tin-120, and 10 radioactive isotopes, including tin-123. Tin-123 is an isotope with a half-life of 119 days, which makes it useful in scientific research applications.
Mecanismo De Acción
Tin-123 emits positrons, which are positively charged particles that interact with electrons in the body. When a positron collides with an electron, they annihilate each other, releasing two gamma rays in opposite directions. These gamma rays can be detected by a PET scanner, which creates a 3D image of the distribution of the tracer in the body.
Efectos Bioquímicos Y Fisiológicos
Tin-123 is a relatively safe tracer to use in PET imaging studies. It has a short half-life, which means that it decays quickly and does not accumulate in the body. The radiation dose from tin-123 is also low, which reduces the risk of radiation exposure to patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tin-123 has several advantages for use in lab experiments. It is a highly specific tracer, which means that it can target specific tissues or biochemical pathways in the body. It is also relatively easy to produce and purify, which makes it a cost-effective option for research studies. However, tin-123 has a short half-life, which limits the time available for experiments and requires careful planning and coordination.
Direcciones Futuras
There are several future directions for the use of tin-123 in scientific research. One area of interest is the development of new radiopharmaceuticals for PET imaging studies. Tin-123 could be used as a tracer for these new compounds, which could have applications in cancer diagnosis and treatment. Another area of interest is the use of tin-123 in preclinical studies to investigate the pharmacokinetics and biodistribution of new drugs. Finally, there is potential for the development of new imaging techniques that use tin-123 as a tracer, such as dual-tracer PET imaging studies.
Métodos De Síntesis
Tin-123 can be produced through the irradiation of natural tellurium targets with neutrons. The resulting tin-123 is then separated from the target material using chemical separation techniques.
Aplicaciones Científicas De Investigación
Tin-123 has a range of scientific research applications due to its unique properties. It is commonly used in nuclear medicine, specifically in positron emission tomography (PET) imaging. PET imaging is a non-invasive diagnostic tool that allows doctors to visualize the metabolic activity of tissues in the body. Tin-123 is used as a tracer in PET imaging to track the biodistribution and pharmacokinetics of drugs.
Propiedades
Número CAS |
14683-07-9 |
|---|---|
Nombre del producto |
Tin, isotope of mass 123 |
Fórmula molecular |
Sn |
Peso molecular |
122.90573 g/mol |
Nombre IUPAC |
tin-123 |
InChI |
InChI=1S/Sn/i1+4 |
Clave InChI |
ATJFFYVFTNAWJD-RNFDNDRNSA-N |
SMILES isomérico |
[123Sn] |
SMILES |
[Sn] |
SMILES canónico |
[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



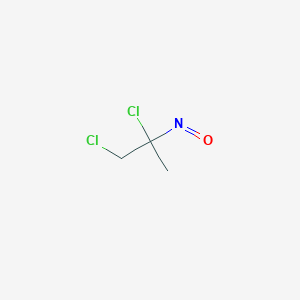
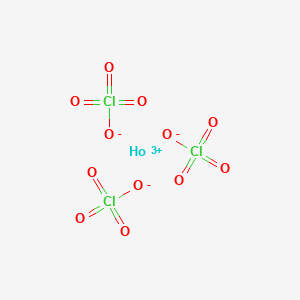
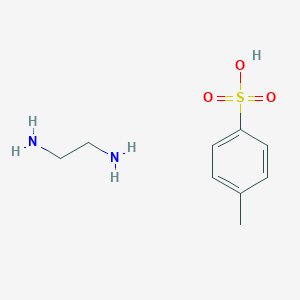
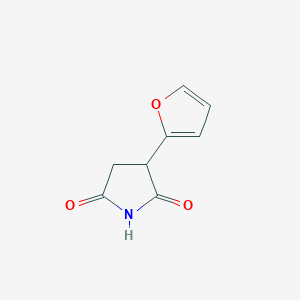
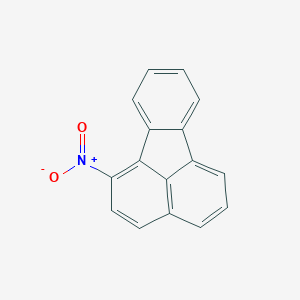
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
